N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide
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Overview
Description
N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide is a complex organic compound that features a combination of fluorophenyl, piperazine, thiophene, and benzenesulfonamide moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Mechanism of Action
Target of Action
GNF-Pf-1734, also known as N-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide, primarily targets the Plasmodium falciparum . This parasite is responsible for causing malaria, a significant global health issue .
Mode of Action
The compound interacts with the parasite in a unique way. Instead, it appears to have a different mechanism of action, which is yet to be fully understood .
Biochemical Pathways
It is known that the compound has a significant impact on the parasite’s metabolism . It is believed to disrupt key metabolic pathways, thereby inhibiting the growth and proliferation of the parasite .
Pharmacokinetics
It is known that the compound has a certain pharmacological advantage when prepared as a pure enantiomer . Despite this, the compound’s unfavorable physicochemical properties may limit its oral efficacy .
Result of Action
The primary result of GNF-Pf-1734’s action is the inhibition of the growth and proliferation of the Plasmodium falciparum parasite . This leads to a reduction in the severity of malaria symptoms and can potentially contribute to the eradication of the disease .
Biochemical Analysis
Cellular Effects
It is known that the compound has potential anti-malarial effects , suggesting that it may influence cell function in ways that inhibit the growth or survival of malaria parasites. The specific impact of GNF-Pf-1734 on cell signaling pathways, gene expression, and cellular metabolism remains to be determined.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially including enzyme inhibition or activation and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide typically involves multi-step organic synthesis. Common steps might include:
Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution or other coupling reactions.
Attachment of the Thiophene Moiety: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Sulfonamide Formation: The final step often involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized thiophene derivatives, reduced sulfonamides, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
Ligand Design: Used in the design of ligands for various receptors.
Biology
Receptor Binding Studies: Investigated for binding to neurotransmitter receptors.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Pharmacological Research: Studied for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide
- **N-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide
Uniqueness
The unique combination of fluorophenyl, piperazine, thiophene, and benzenesulfonamide groups might confer specific binding properties and biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S2/c1-18(25-31(28,29)19-8-3-2-4-9-19)23(22-12-7-17-30-22)27-15-13-26(14-16-27)21-11-6-5-10-20(21)24/h2-12,17-18,23,25H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOYPPMEIZENAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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